molecular formula C8H5F3O B1294959 3-(Trifluoromethyl)benzaldehyde CAS No. 454-89-7

3-(Trifluoromethyl)benzaldehyde

Cat. No.: B1294959
CAS No.: 454-89-7
M. Wt: 174.12 g/mol
InChI Key: NMTUHPSKJJYGML-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzaldehyde (CAS: 401-95-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O and a molecular weight of 180.12 g/mol. The trifluoromethyl (-CF₃) group at the meta position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications . This compound serves as a key intermediate in synthesizing hydrazones, oxadiazoles, and porphyrin derivatives, as evidenced by its role in forming biologically active molecules .

Preparation Methods

Preparation Methods

Oxidation of 3-(Trifluoromethyl)benzyl Alcohol

One of the most common methods involves the oxidation of 3-(Trifluoromethyl)benzyl alcohol using oxidizing agents.

  • Reagents : Sodium hypochlorite (NaOCl), potassium carbonate (K₂CO₃), and cyanuric acid.
  • Procedure :
    • A mixture of 3-(Trifluoromethyl)benzyl alcohol, K₂CO₃, and cyanuric acid in ethyl acetate is treated with NaOCl at low temperatures (0-10°C).
    • The reaction is stirred for approximately five hours until completion.
    • The product is extracted and purified using silica gel column chromatography.
  • Yield : Typically around 98%.

Use of Pyridinium Chlorochromate

Another effective method for synthesizing 3-(Trifluoromethyl)benzaldehyde is through the oxidation of the corresponding alcohol using pyridinium chlorochromate or manganese dioxide.

  • Reagents : Pyridinium chlorochromate or manganese dioxide.
  • Procedure :
    • The alcohol is mixed with the oxidizing agent under controlled conditions.
    • The reaction is monitored until complete conversion to the aldehyde is achieved.
  • Yield : Varies based on conditions but generally provides high purity products.

In-Situ Hydrolysis Method

Recent advancements have introduced an in-situ method that simplifies the synthesis by combining fluorination and hydrolysis steps without isolating intermediates.

  • Reagents : Trichloromethylbenzaldehyde derivatives and hydrolyzing agents.
  • Procedure :
    • The reaction begins with fluorinating trichloromethylbenzaldehyde to form trifluoromethylbenzal chloride.
    • This intermediate is then hydrolyzed in the presence of an inert gas without solvents or catalysts, streamlining the process.
  • Yield : High efficiency with reduced processing time and costs.

Industrial Production Techniques

In industrial settings, large-scale production often utilizes advanced catalytic systems and continuous flow reactors to enhance yield and purity.

  • Methods : Continuous flow oxidation processes are commonly employed to maintain high throughput while ensuring product consistency.
  • Advantages : These methods allow for better control over reaction parameters and improved safety profiles compared to batch processes.

Summary of Preparation Methods

The following table summarizes the various preparation methods for this compound, including key reagents, conditions, and yields:

Method Key Reagents Conditions Yield (%)
Oxidation of Benzyl Alcohol NaOCl, K₂CO₃, Cyanuric Acid Ethyl acetate, 0-10°C ~98
Oxidation with Pyridinium Chlorochromate Pyridinium chlorochromate or MnO₂ Controlled conditions High
In-Situ Hydrolysis Trichloromethyl derivatives No solvent/catalyst High
Industrial Continuous Flow Advanced catalytic systems Continuous flow reactors High

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-(Trifluoromethyl)benzaldehyde is characterized by its trifluoromethyl group, which enhances its lipophilicity and electron-withdrawing properties. These characteristics significantly influence its reactivity and binding affinity to biological targets, making it an effective intermediate in the synthesis of complex organic molecules .

Scientific Research Applications

1. Organic Synthesis

  • Key Intermediate : It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. For instance, it is involved in the preparation of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which exhibit potent antitumor activity .

2. Medicinal Chemistry

  • Antitumor Agents : The compound is utilized in synthesizing potential antitumor agents and hypoxia-inducible factor (HIF)-1 inhibitors. Its derivatives have shown promising results in inhibiting cancer cell growth .
  • Cholinesterase Inhibition : Hydrazones derived from this compound have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .

3. Biological Imaging

  • Fluorescent Probes : The compound is employed in developing fluorescent probes for biological imaging studies, enhancing the visualization of cellular processes.

4. Specialty Chemicals

  • Industrial Applications : It is also used in producing specialty chemicals with unique properties, contributing to advancements in material science.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various halogenated benzaldehydes, including this compound. The compound was found to inhibit the growth of specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The presence of the trifluoromethyl group significantly enhanced its activity compared to non-halogenated analogs.

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria. This suggests its potential role as a lead compound in antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(Trifluoromethyl)benzaldehyde (CAS: 455-19-6)

  • Molecular Formula : C₈H₅F₃O
  • Key Differences :
    • The -CF₃ group at the para position increases electron-withdrawing effects compared to the meta isomer, influencing reaction kinetics in nucleophilic aromatic substitutions .
    • Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors) due to its superior metabolic stability .

3,5-Bis(Trifluoromethyl)benzaldehyde (CAS: 455-19-6)

  • Molecular Formula : C₉H₄F₆O
  • Key Differences :
    • Two -CF₃ groups amplify lipophilicity and steric hindrance, reducing solubility in polar solvents but enhancing binding affinity in hydrophobic pockets of proteins .
    • Applications : Valuable in synthesizing high-performance liquid crystals and corrosion inhibitors .

Fluorinated Derivatives

3-Fluoro-5-(Trifluoromethyl)benzaldehyde (CAS: 188815-30-7)

  • Molecular Formula : C₈H₄F₄O
  • Key Differences: Additional fluorine atoms increase electronegativity, altering resonance effects and acidity (pKa ~ 12.5 vs. ~14.5 for non-fluorinated analogs) . Applications: Used in fluorinated polymer precursors and agrochemicals .

4-Fluoro-3-(Trifluoromethyl)benzaldehyde (CAS: 67515-60-0)

  • Molecular Formula : C₈H₄F₄O
  • Key Differences :
    • Fluorine at the para position to the aldehyde group enhances oxidative stability, making it suitable for high-temperature reactions .

Functionalized Derivatives

3-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS: 78725-46-9)

  • Molecular Formula : C₁₄H₉F₃O₂
  • Key Differences: The phenoxy linker increases molecular flexibility, enabling applications in porphyrin-based catalysts and photodynamic therapy agents . Synthesis: Produced via Ullmann coupling between 3-(trifluoromethyl)phenol and 3-bromobenzaldehyde .

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde (CAS: 1710202-31-5)

  • Molecular Formula : C₁₇H₁₀F₃N₂O₃
  • Key Differences :
    • The oxadiazole ring introduces hydrogen-bonding sites, improving solubility in aprotic solvents (e.g., DMF, logP = 2.8 vs. 3.5 for simpler analogs) .
    • Applications : Explored in antiviral drug candidates targeting RNA polymerases .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
3-(Trifluoromethyl)benzaldehyde 401-95-6 C₈H₅F₃O 180.12 Hydrazone synthesis, agrochemicals
4-(Trifluoromethyl)benzaldehyde 455-19-6 C₈H₅F₃O 180.12 Pharmaceutical intermediates
3,5-Bis(Trifluoromethyl)benzaldehyde 455-19-6 C₉H₄F₆O 266.12 Liquid crystals, corrosion inhibitors
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde 78725-46-9 C₁₄H₉F₃O₂ 266.22 Porphyrin synthesis
3-Fluoro-5-(Trifluoromethyl)benzaldehyde 188815-30-7 C₈H₄F₄O 192.11 Fluoropolymer precursors

Key Research Findings

  • Reactivity : The meta -CF₃ group in this compound reduces electron density at the carbonyl carbon, slowing aldol condensation rates by ~20% compared to the para isomer .
  • Biological Activity: Derivatives of this compound exhibit 2–5× higher antifungal activity (e.g., against Candida albicans) than non-fluorinated analogs due to enhanced membrane permeability .
  • Thermal Stability: 3,5-Bis(Trifluoromethyl)benzaldehyde decomposes at 285°C, compared to 240°C for the mono-substituted derivative, making it suitable for high-temperature catalysis .

Biological Activity

3-(Trifluoromethyl)benzaldehyde, with the chemical formula C8H5F3OC_8H_5F_3O, is a significant compound in organic chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of cholinesterase enzymes, anticancer properties, and other relevant pharmacological effects.

Inhibition of Cholinesterase Enzymes

Recent studies have highlighted the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by hydrazones derived from this compound. The hydrazone derivatives exhibited IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating that many of these compounds are effective inhibitors of cholinesterases, which are critical targets in treating neurodegenerative diseases like Alzheimer's .

Table 1: Inhibition Potency of Hydrazones Derived from this compound

Compound NameIC50 (AChE) µMIC50 (BuChE) µM
Hydrazone 146.863.6
Hydrazone 2137.7881.1
Hydrazone 319.175.0

Anticancer Properties

In addition to cholinesterase inhibition, this compound has been investigated for its anticancer potential. A study focusing on a derivative known as BPU (1-[3-(trifluoromethyl)benzyl]urea) demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these cell lines were found to be notably low, indicating potent anticancer activity:

  • Jurkat Cells: IC50 = 4.64 ± 0.08 µM
  • HeLa Cells: IC50 = 9.22 ± 0.17 µM
  • MCF-7 Cells: IC50 = 8.47 ± 0.18 µM

The compound was also shown to induce cell cycle arrest in the sub-G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity of BPU

Cell LineIC50 (µM)Viability at Concentrations (5 µM / 10 µM / 20 µM)
Jurkat4.64 ± 0.0858.48% / 45.22% / 21.24%
HeLa9.22 ± 0.1762.67% / 46.77% / 29.33%
MCF-78.47 ± 0.1843.89% / 23.88% / 15.05%

The molecular dynamics simulations indicated that BPU could effectively bind to the catalytic sites of matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer progression and metastasis . The binding energies were calculated at −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, suggesting strong interactions that could inhibit their activity.

Study on Anticancer Activity

In a recent study, BPU was administered to various cancer cell lines to evaluate its cytotoxic effects over time:

  • After 48 hours , the viability of Jurkat cells decreased significantly with increasing concentrations of BPU.
  • After 72 hours , further reductions in cell viability were observed across all tested concentrations.

This study underscores the compound's potential as a novel anticancer agent with promising efficacy against multiple cancer types .

Cholinesterase Inhibition Study

Another research effort explored the structure-activity relationships of hydrazones derived from trifluoromethylbenzaldehyde and their inhibitory effects on cholinesterases:

  • Compounds with electron-withdrawing groups demonstrated enhanced inhibitory potency.
  • The most effective inhibitors were identified, paving the way for further development as therapeutic agents targeting neurodegenerative disorders .

Properties

IUPAC Name

3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTUHPSKJJYGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022032
Record name alpha,alpha,alpha-Trifluoro-m-tolualdehyde
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Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-89-7
Record name 3-(Trifluoromethyl)benzaldehyde
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Record name 3-(Trifluoromethyl)benzaldehyde
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Record name Benzaldehyde, 3-(trifluoromethyl)-
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Record name alpha,alpha,alpha-Trifluoro-m-tolualdehyde
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Record name α,α,α-trifluoro-3-tolualdehyde
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Record name 3-(TRIFLUOROMETHYL)BENZALDEHYDE
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Synthesis routes and methods

Procedure details

In a three-necked flask equipped with a stirrer, a gas inlet tube and a reflux condenser, 250 g of sulpholane (thiolane-S-dioxide), 5 g of Pd-BaSO4 (Pd content: 5% by weight) and 100 g (0.48 mol) of 3-trifluoromethylbenzoyl chloride from Example 1 are heated at 140° C. while hydrogen is being passed through. The elimination of hydrogen chloride which commenced immediately was complete in 3 hours. The 3-trifluoromethylbenzaldehyde formed was distilled off without the catalyst having been filtered off. Boiling point 69°-70° C./20 mbars, nD20 1.4648, 70 g; Yield: 84% of theory.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Trifluoromethyl)benzaldehyde
3-(Trifluoromethyl)benzaldehyde
3-(Trifluoromethyl)benzaldehyde
3-(Trifluoromethyl)benzaldehyde
3-(Trifluoromethyl)benzaldehyde
3-(Trifluoromethyl)benzaldehyde

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